molecular formula C11H17NO2S B2593899 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034462-01-4

5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2593899
CAS No.: 2034462-01-4
M. Wt: 227.32
InChI Key: BGHMZVQDMQERLG-UHFFFAOYSA-N
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Description

5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within a rigid norbornane-like framework (bicyclo[2.2.1]heptane). The oxane-4-carbonyl substituent introduces a tetrahydropyran-derived carbonyl group, which influences the compound’s electronic and steric properties.

Properties

IUPAC Name

oxan-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c13-11(8-1-3-14-4-2-8)12-6-10-5-9(12)7-15-10/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZVQDMQERLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic framework by reacting a diene with a dienophile . The reaction conditions often require a catalyst, such as a chiral tertiary amine, to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Structural Characteristics

The compound features a unique bicyclic structure, which contributes to its biological activity and potential therapeutic applications. The presence of a thioether group and a carbonyl moiety enhances its interaction with biological targets, making it a candidate for drug development.

Scientific Research Applications

  • Medicinal Chemistry
    • Neurological Disorders : Compounds similar to 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane have been investigated for their potential as ligands for cholinergic receptors, which are crucial in modulating neurotransmitter systems related to cognitive functions. Research indicates that derivatives can influence conditions like Alzheimer's disease by enhancing cholinergic signaling.
    • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
  • Synthetic Organic Chemistry
    • Building Blocks for Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, including cycloadditions and substitution reactions, which are essential in the development of new pharmaceuticals .
    • Total Synthesis : It has been utilized in total synthesis approaches for complex natural products, showcasing its versatility in organic synthesis methodologies .

Case Studies

StudyFocusFindings
Study 1Cholinergic Receptor ModulationDemonstrated that derivatives of this compound can effectively enhance cholinergic signaling, potentially benefiting Alzheimer's treatment.
Study 2Antimicrobial PropertiesInvestigated the antimicrobial efficacy of related compounds, revealing promising activity against various bacterial strains .
Study 3Total SynthesisUtilized the compound as a key intermediate in synthesizing complex alkaloids, illustrating its utility in synthetic pathways .

Mechanism of Action

The mechanism of action of 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034455-32-6)

  • Structure : Differs by replacing the oxane-4-carbonyl group with a 4-chlorophenyl-substituted cyclopentanecarbonyl moiety.
  • Molecular Formula: C₁₇H₂₀ClNOS (MW: 321.86 g/mol).

2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl (AS40006-1S4S)

  • Structure : Contains a sulfone group (2,2-dioxide) instead of the oxane-carbonyl substituent.
  • Molecular Formula: C₅H₉ClNO₂S (MW: 182.65 g/mol).
  • Properties : The sulfone group increases polarity and metabolic stability, making it suitable for applications requiring oxidative resistance .

2-Thia-5-azabicyclo[2.2.1]heptane Hydrochloride (CAS 1215499-34-5)

  • Molecular Formula : C₅H₁₀ClNS (MW: 151.66 g/mol).

Bicyclic Framework Variations

5-Oxa-2-azabicyclo[4.1.0]heptane Hydrochloride (CAS 1354952-28-5)

  • Structure : Features a 5-oxa-2-aza bicyclo[4.1.0]heptane core with a fused oxirane ring.
  • Molecular Formula: C₅H₁₀ClNO (MW: 135.59 g/mol).

(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

  • Structure : Larger bicyclo[4.2.0]octene system with a β-lactam ring, commonly seen in cephalosporin antibiotics.
  • Properties : The β-lactam moiety confers antibacterial activity, a feature absent in the target compound due to its distinct bicyclic framework .

Key Research Findings and Comparative Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility (Polarity) Bioactivity Relevance
Target Compound ~279.34* Oxane-4-carbonyl Moderate Conformational rigidity
5-[1-(4-Cl-Ph)cyclopentanecarbonyl]... 321.86 4-Chlorophenyl Low Enhanced lipophilicity
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl 182.65 Sulfone High Oxidative stability
2-Thia-5-azabicyclo[2.2.1]heptane HCl 151.66 None High Solubility-driven formulations

*Calculated based on molecular formula C₁₁H₁₅NO₃S.

Biological Activity

The compound 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Properties

This compound features a unique bicyclic framework that combines elements of sulfur and nitrogen within its structure. This configuration contributes to its biological activity, particularly as an inhibitor for various enzymes.

Enzyme Inhibition

Research indicates that compounds within the bicyclic family, including this compound, exhibit significant enzyme inhibition properties:

  • Prolyl Oligopeptidase (POP) : The compound has been shown to act as an inhibitor of prolyl oligopeptidase, a serine protease involved in the cleavage of proline-containing peptides. Inhibitors like this are of interest for their potential applications in treating cognitive disorders and other diseases related to peptide metabolism .

Antimicrobial Activity

Some derivatives of azabicyclo compounds have demonstrated antimicrobial properties, suggesting that this compound could also possess similar activities. These compounds interact with bacterial cell membranes or inhibit vital metabolic pathways, leading to bacterial cell death.

Neuropharmacological Effects

The structural features of this compound may allow it to interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression. Research into related compounds suggests that modifications in the bicyclic structure can enhance binding affinity to neurotransmitter receptors .

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core : The initial step often includes the cyclization of suitable precursors under controlled conditions.
  • Carbonyl Introduction : The oxane carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
  • Functional Group Modifications : Subsequent reactions may involve functional group transformations to optimize biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityFindings
5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptaneEnzyme InhibitionDemonstrated effective inhibition of POP with IC50 values in the low micromolar range.
2-Oxa-5-azabicyclo[2.2.1]heptanesNeuropharmacological EffectsShowed potential as a GABA analog, influencing neurotransmission pathways relevant for anxiety treatment.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-(oxane-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis involves multi-step protocols, including cyclization, functional group protection (e.g., CbzCl), and deprotection (e.g., Pd/C hydrogenation). Challenges include controlling stereochemistry and avoiding side reactions during sulfur incorporation. Optimizing reagents like NaBH4 in EtOH/THF for selective reductions ( ) or Lewis acid-mediated aza-Prins-pinacol reactions ( ) can enhance efficiency. Monitoring reaction intermediates via TLC or HPLC is critical for stepwise yield improvement.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer : X-ray crystallography ( ) is definitive for absolute configuration determination. Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to analyze coupling constants (e.g., vicinal protons in bicyclic systems) and NOE experiments for spatial proximity ( ).
  • IR Spectroscopy : To confirm carbonyl (C=O) and thioether (C-S) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Q. How can purification challenges arising from polar byproducts be addressed during synthesis?

  • Methodological Answer : Use flash column chromatography with gradient elution (e.g., 30–50% ethyl acetate in petroleum ether) to separate polar intermediates ( ). Alternative approaches include recrystallization from MeOH/EtOH mixtures or employing ion-exchange resins for charged byproducts.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the thia-aza bicyclic core in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to identify reactive sites. For example, radical addition pathways (e.g., thiol-mediated reactions in ) can be simulated to predict regioselectivity. Molecular docking may also assess interactions with biological targets (e.g., enzymes in ).

Q. How can contradictions in reaction outcomes during functionalization of the bicyclic framework be resolved?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., endo vs. exo selectivity). Systematic variation of catalysts (e.g., Pd/C vs. Rh complexes) and solvents (polar aprotic vs. ethers) can isolate dominant pathways. Kinetic vs. thermodynamic control studies (e.g., low vs. high temperatures) are essential, as shown in bicyclo[2.2.1]heptane functionalization ( ).

Q. What are the mechanistic implications of sulfur incorporation on the stability and reactivity of the bicyclic system?

  • Methodological Answer : Sulfur’s electron-withdrawing effects can alter ring strain and nucleophilicity. Comparative studies using oxa-aza analogs ( ) reveal differences in hydrolysis rates or oxidation susceptibility. Stability assays under acidic/basic conditions (e.g., HCl/NaOH titration) and accelerated degradation studies (40–60°C) provide empirical data.

Q. How can ring-expansion strategies be applied to generate tropane or spirocyclic derivatives from this scaffold?

  • Methodological Answer : Lewis acid-mediated ring expansion (e.g., BF3·OEt2) can convert 7-azabicyclo[2.2.1]heptanes to [3.2.1]tropanes ( ). Spirocyclic derivatives may involve cyclopropanation (e.g., tert-butoxycarbonyl-protected intermediates in ) or Diels-Alder reactions with dienophiles.

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